1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone
Overview
Description
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone is a chemical compound with the molecular formula C16H24O8 . It has an average mass of 344.357 Da and a monoisotopic mass of 344.147125 Da . It is a cyclic compound with four hydroxyl groups and four ketone groups .
Synthesis Analysis
The synthesis of this compound can be achieved through organic synthetic chemistry methods . The appropriate starting materials are transformed into this compound under suitable reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclic backbone with four hydroxyl groups and four ketone groups . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
As a compound with four hydroxyl groups and four ketone groups, this compound can act as an oxidizing agent . It can be used as an intermediate in chemical research for the synthesis of other organic compounds .Physical and Chemical Properties Analysis
This compound is a white solid with a slight sweetness . More detailed physical and chemical properties such as density, boiling point, and melting point can be found in specific databases .Safety and Hazards
The specific safety information of this compound, including toxicity, hazards, and emergency handling measures, should be evaluated based on its Safety Data Sheet (SDS) . When handling this compound, safety procedures in the chemical laboratory should be followed, including wearing gloves, goggles, and other personal protective equipment, and avoiding skin contact or inhalation of its vapors .
Properties
IUPAC Name |
1,4,11,14-tetraoxacycloicosane-5,10,15,20-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWGOIPLWGYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413398 | |
Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64066-17-7 | |
Record name | 1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00413398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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